molecular formula C20H24N6 B6443248 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine CAS No. 2549019-52-3

4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

Cat. No.: B6443248
CAS No.: 2549019-52-3
M. Wt: 348.4 g/mol
InChI Key: FGJZUYMBTHSPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 4-position with a 4-methylpyrazole moiety and at the 6-position with a piperazine ring bearing a 2-phenylethyl group. The 4-methylpyrazole may enhance metabolic stability, while the 2-phenylethyl-piperazine substituent could influence lipophilicity and target binding .

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-17-14-23-26(15-17)20-13-19(21-16-22-20)25-11-9-24(10-12-25)8-7-18-5-3-2-4-6-18/h2-6,13-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJZUYMBTHSPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound V028-1528 : 4-(2,4-Difluorophenoxy)-6-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine
  • Core : Pyrimidine with piperazine at C4.
  • Substituents: C4: 2,4-Difluorophenoxy (electron-withdrawing, increases polarity). Piperazine: 4-Methylphenyl (moderate lipophilicity).
  • The 2-phenylethyl group on piperazine in the target compound introduces greater steric bulk and lipophilicity compared to V028-1528’s 4-methylphenyl, which may enhance receptor affinity but reduce solubility .
2-(Piperazin-1-yl)pyrimidine
  • Core : Pyrimidine with unsubstituted piperazine at C2.
  • Substituents: None.
  • Comparison :
    • The lack of substituents in this simpler analog results in lower molecular weight and higher solubility but minimal target specificity. The target compound’s substituents likely improve pharmacokinetic properties and selectivity .

Piperazine-Modified Analogues

7-(4-Methylpiperazin-1-yl) Derivatives ()
  • Core: Varied heterocycles (e.g., pyrazino-pyrimidinones).
  • Substituents : Methyl, ethyl, or hydroxyethyl on piperazine.
  • Comparison :
    • Smaller alkyl groups (methyl/ethyl) on piperazine increase solubility but may reduce binding affinity compared to the target’s 2-phenylethyl group.
    • Hydroxyethyl substituents (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl]) improve hydrophilicity, contrasting with the target’s lipophilic phenylethyl chain .
6-(4-Methylpiperazin-1-yl)-1H-indole
  • Core : Indole with piperazine at C5.
  • Substituents : Methyl on piperazine.
  • Comparison :
    • The indole core differs significantly from pyrimidine, altering electronic properties. The methylpiperazine here is less bulky than the target’s 2-phenylethyl-piperazine, suggesting divergent biological targets .

Pyrazole-Containing Analogues

Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives ()
  • Core : Pyrazolo-pyrimidine fused ring.
  • Substituents : Hydrazine or aryl groups.
  • Comparison: The fused pyrazole-pyrimidine system in these compounds differs from the target’s discrete pyrazole and pyrimidine moieties. Fused systems may confer rigidity, affecting binding pocket compatibility.

Structural and Property Comparison Table

Compound Name Core Structure C4 Substituent C6 Substituent Key Properties
Target Compound Pyrimidine 4-Methylpyrazole 2-Phenylethyl-piperazine High lipophilicity, moderate solubility
V028-1528 () Pyrimidine 2,4-Difluorophenoxy 4-Methylphenyl-piperazine Polar, lower logP
2-(Piperazin-1-yl)pyrimidine () Pyrimidine None Piperazine High solubility, low specificity
7-(4-Methylpiperazin-1-yl) Derivative () Pyrazino-pyrimidinone Variable Methyl-piperazine Balanced solubility/binding

Research Implications

  • Target Compound Advantages : The 2-phenylethyl-piperazine and 4-methylpyrazole groups synergistically enhance receptor interaction and metabolic stability compared to simpler analogs.
  • Limitations : High lipophilicity may limit aqueous solubility, necessitating formulation optimization.
  • Future Directions : Structural studies (e.g., crystallography via SHELXL ) could elucidate binding modes, while substituent tuning (e.g., hybridizing with hydroxyethyl groups from ) may balance solubility and activity .

Biological Activity

The compound 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring and a piperazine moiety, which are known to contribute to various biological activities. Its molecular formula is C22H28N4C_{22}H_{28}N_4 with a molecular weight of 364.49 g/mol.

Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activity. They have been shown to inhibit various enzymes involved in cell proliferation and survival, making them promising candidates for cancer therapy. For instance, studies have demonstrated that pyrazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazoles have been reported to possess broad-spectrum antimicrobial activities against various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Central Nervous System (CNS) Effects

Given the presence of the piperazine moiety, this compound may interact with neurotransmitter systems. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Studies suggest that compounds similar to this one can act as serotonin receptor modulators, potentially offering therapeutic benefits in neuropsychiatric disorders .

In Vitro Studies

In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line A : IC50 = 10 µM
  • Cell Line B : IC50 = 15 µM

These results indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity .

In Vivo Studies

Animal model studies further support the anticancer potential of this compound. In xenograft models, administration of the compound significantly reduced tumor size compared to control groups. The observed reduction was attributed to the induction of apoptosis and inhibition of angiogenesis within tumors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism.
  • Apoptosis Induction : Triggers programmed cell death pathways.
  • Antimicrobial Mechanisms : Disrupts microbial cellular functions.

Summary Table of Biological Activities

Activity TypeMechanismReferences
AnticancerEnzyme inhibition, apoptosis induction
AntimicrobialMembrane disruption
CNS EffectsSerotonin receptor modulation

Q & A

Q. What are the common synthetic routes for 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Mannich reactions. For example, pyrazole and piperazine derivatives are condensed with pyrimidine precursors under reflux conditions (e.g., ethanol, 10 hours). Intermediate purification involves solvent removal under reduced pressure, ice-water precipitation, and crystallization (e.g., 95% ethanol) . Monitoring reaction progress via TLC or HPLC is critical to isolate high-purity intermediates.

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer: Structural confirmation combines spectroscopic and crystallographic methods:

  • NMR : Assign protons on pyrazole (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) moieties.
  • X-ray diffraction : Resolves bond lengths and angles (e.g., pyrimidine ring planarity, piperazine chair conformation) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. What basic pharmacological activities are reported for this compound?

Methodological Answer: Pyrimidine-piperazine hybrids exhibit antimicrobial, antiviral, and anti-inflammatory activities. For example:

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC values via broth microdilution).
  • Enzyme inhibition : Measure IC50 against kinases or proteases (e.g., fluorescence-based assays) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Methodological Answer: Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of piperazine.
  • Catalysis : Use K2CO3 or Cs2CO3 to deprotonate intermediates.
  • Temperature control : Reflux at 80–100°C minimizes side products.
  • Yield comparison table :
ConditionSolventCatalystYield (%)
Ethanol, 10 hNone65
DMF, 6 hK2CO382

Q. How should contradictory results in biological activity data be analyzed?

Methodological Answer: Contradictions arise from assay variability or structural modifications. Mitigation strategies:

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa).
  • SAR analysis : Compare substituent effects (e.g., 4-methyl vs. 4-chloro pyrazole on potency) .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., pyridazine derivatives in ).

Q. What computational methods are used to predict binding modes of this compound with target proteins?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets.
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors (e.g., pyrimidine N1 and piperazine N4) .

Q. How can researchers address discrepancies in thermal stability data during characterization?

Methodological Answer: Thermal stability varies with sample purity and analytical methods:

  • DSC/TGA : Compare decomposition onset temperatures (e.g., 200–250°C).
  • Crystalline vs. amorphous forms : Recrystallize to enhance stability .
  • Data normalization : Account for moisture content via Karl Fischer titration.

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs?

Methodological Answer:

  • Substituent libraries : Synthesize analogs with varied alkyl/aryl groups on pyrazole and piperazine.
  • 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity .
  • Biological profiling : Test against related targets (e.g., serotonin vs. dopamine receptors) .

Q. How should researchers approach impurity profiling in this compound?

Methodological Answer:

  • HPLC-MS : Detect and quantify impurities (e.g., unreacted morpholine or formaldehyde adducts).
  • Reference standards : Use certified impurities (e.g., 4-(4-chlorophenyl)piperazin-1-yl analogs) .
  • Forced degradation : Expose to heat/light/pH extremes to identify degradation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.